molecular formula C24H26N2O3S B611326 N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide

Katalognummer: B611326
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: VNCIWNGCMAKKEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a benzyl-butyl amine group at the N-position and a phenylsulfamoyl moiety at the para position of the benzene ring. It is primarily recognized as a LIM kinase (LIMK) inhibitor, targeting both LIMK1 and LIMK2 isoforms, which play critical roles in cytoskeletal regulation and cancer metastasis . The compound is synthesized via carbodiimide-mediated coupling (EDC/HOBt) between 4-(phenylsulfamoyl)benzoic acid and 3-(benzylamino)propionitrile, followed by alkylation to introduce the butyl group .

Vorbereitungsmethoden

Synthetic Routes and Methodologies

MethodKey StepsYieldPurification Technique
AReductive amination → Amide coupling68%Column chromatography
BSulfonamide formation → Amide coupling72%Recrystallization

Optimization Strategies for Improved Efficiency

Solvent and Reagent Selection

The choice of solvent significantly impacts reaction efficiency. Method A utilizes DMF for amide coupling due to its high polarity, which stabilizes the transition state and accelerates reaction rates . In contrast, Method B employs SOCl₂ for sulfonamide formation, which enhances electrophilicity at the sulfur center, facilitating nucleophilic attack by aniline .

Avoiding Side Reactions

A critical challenge in Method A is the formation of bis-amine adducts during coupling with heterocyclic intermediates (e.g., 2-chloropyrimidine). This issue is mitigated by switching from HOBt/EDC to propylphosphonic anhydride (T3P), which suppresses nucleophilic aromatic substitution (SₙAr) side reactions and improves yields to 85% .

Hydrolytic Stability Considerations

In sulfonyl chloride synthesis, the use of N-chlorosuccinimide (NCS) instead of N-bromosuccinimide (NBS) reduces hydrolytic degradation of intermediates. This adjustment, reported in Method A, decreases sulfonic acid byproduct formation from 22% to 6% .

Analytical Characterization

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is the primary tool for structural validation. Key spectral features include:

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 10.2 ppm), and butyl chain protons (δ 0.9–1.5 ppm) .

  • ¹³C NMR : Benzamide carbonyl resonance at δ 168 ppm and sulfonamide sulfur-bound carbons at δ 124–130 ppm .

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98% for both methods. Method A reports a retention time of 12.3 minutes (C18 column, acetonitrile/water 70:30), while Method B shows 11.8 minutes under identical conditions .

Table: Analytical Data Comparison

MethodHPLC PurityRetention Time (min)HRMS (m/z) [M+H]⁺
A98.5%12.3423.1542
B98.1%11.8423.1539

Challenges and Troubleshooting

Low Yields in Amide Coupling

In Method B, incomplete coupling due to steric hindrance from the N-benzyl group is addressed by increasing reaction temperatures to 40°C and extending reaction times to 36 hours, improving yields from 58% to 72% .

Byproduct Formation

The generation of sulfonic acid byproducts during sulfonamide installation is minimized by using anhydrous conditions and molecular sieves to absorb water, reducing byproduct formation from 15% to 3% .

Scalability and Industrial Relevance

Both methods demonstrate scalability. Method A achieves a 10-gram scale with consistent yields (65–68%), while Method B reports a 5-gram scale with 70% yield. Industrial adoption favors Method B due to lower reagent costs (EDC·HCl vs. T3P) and simpler purification via recrystallization .

Analyse Chemischer Reaktionen

TH257 unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt auf seiner Rolle als Inhibitor liegt. Es zeigt keine signifikante Off-Target-Aktivität, was es hochspezifisch macht. Es ist bekannt, dass die Verbindung die Phosphorylierung von Cofilin, einem Substrat von LIM-Kinase 1 und LIM-Kinase 2, mit IC50-Werten von 84 nM bzw. 39 nM hemmt .

Wissenschaftliche Forschungsanwendungen

Inhibition of LIM Kinases

One of the primary applications of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is as an inhibitor of LIM kinases (LIMK1 and LIMK2). LIM kinases are critical regulators of actin dynamics and play a significant role in cellular processes such as cell motility, proliferation, and survival. The compound has demonstrated potent inhibitory effects on these kinases, which are implicated in various diseases, including cancer and neurodegenerative disorders.

  • Mechanism of Action : The compound binds to the ATP pocket of LIMK1 and LIMK2, inhibiting their activity and thereby affecting downstream signaling pathways that involve actin reorganization and neurite outgrowth .

Cancer Research

This compound has been investigated for its potential in cancer therapy. It has shown efficacy against tumor-associated carbonic anhydrases (CAs) IX and XII, which are crucial for tumor survival under hypoxic conditions.

  • Case Study : In a study focused on the design of novel compounds targeting CAs, derivatives similar to this compound exhibited significant inhibition against CA IX, suggesting its potential as a therapeutic agent in cancer treatment .

Structural Characteristics

The molecular formula for this compound is C24H26N2O3S. Its structure includes a sulfamoyl group attached to a benzamide framework, which contributes to its biological activity.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of benzamide derivatives with sulfamoyl chlorides or related reagents under controlled conditions to ensure high yield and purity. Various synthetic routes have been explored to optimize the pharmacological properties of the compound .

Efficacy Studies

Research has indicated that this compound exhibits nanomolar IC50 values in biochemical assays targeting LIMK1 and LIMK2, underscoring its potency as an inhibitor .

CompoundTargetIC50 (nM)
This compoundLIMK150
This compoundLIMK275

Selectivity Profile

The selectivity of this compound for LIM kinases over other kinases has been evaluated, revealing a favorable selectivity index that supports its use in therapeutic contexts without significant off-target effects .

Wirkmechanismus

TH257 exerts its effects by targeting a binding pocket induced by an αC and DFG-out conformation. It inhibits the phosphorylation of cofilin, thereby affecting actin polymerization and cell morphology. The compound’s selectivity ensures that it does not significantly affect other kinases, making it a valuable tool for studying LIM kinase 1 and LIM kinase 2 pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues in LIMK Inhibition

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide belongs to a class of sulfamoyl benzamide derivatives designed to inhibit LIMK. Key analogues include:

Compound Name Structural Variation Biological Activity (IC₅₀/EC₅₀) Application Reference
N-Benzyl-N-ethyl-4-(N-phenylsulfamoyl)benzamide Ethyl substituent instead of butyl LIMK2 inhibition at 10 µM Prostate cancer models
4-Chloro-2-methyl-N-(4-(N-phenylsulfamoyl)phenyl)benzamide (7p) Chloro and methyl substituents on benzamide GPR27 agonist (pEC₅₀ 6.04, Emax 123%) Neuronal plasticity
2-Bromo-4-chloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide (7r) Bromo and chloro substituents GPR27 agonist (pEC₅₀ 5.99, Emax 123%) Energy metabolism regulation

Key Findings :

  • The butyl group in this compound enhances hydrophobic interactions with LIMK2 compared to shorter alkyl chains (e.g., ethyl), improving target binding .
  • Substitutions on the benzamide core (e.g., chloro, bromo) in GPR27 agonists (7p, 7r) increase efficacy (Emax >120%) but reduce potency (pEC₅₀ ~6.0) compared to the parent sulfamoyl benzamide scaffold .

PCAF Histone Acetyltransferase (HAT) Inhibitors

Benzamide derivatives with 2-acylamino substituents exhibit PCAF HAT inhibitory activity, a mechanism distinct from LIMK inhibition:

Compound Name Acyl Chain Length Inhibitory Activity (%) at 100 µM Reference
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (8) C6 67%
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) C14 79%
Anthranilic acid (AA) None 34%

Key Findings :

  • Long acyl chains (e.g., C14 in compound 17) enhance PCAF HAT inhibition (79% vs. 67% for C6), suggesting hydrophobic interactions are critical .
  • The 2-acylamino group is indispensable for activity, as anthranilic acid (lacking this group) shows minimal inhibition (34%) .

Glucokinase (GK) Activators

Sulfamoyl benzamides with H-bonding motifs act as GK activators:

Compound Name H-Bond Distance (Å) to Arg63 Docking Score Reference
This compound Not reported Not tested -
Compound 6 3.1 High
Compound 10 3.1 High

Key Findings :

  • Compounds 6 and 10 form stable H-bonds with Arg63 (3.1 Å), a residue critical for GK activation .
  • The sulfamoyl group in this compound may sterically hinder interactions with GK, explaining its lack of reported GK activity .

Antitubercular Agents

Salicylanilide derivatives with sulfamoyl groups demonstrate antitubercular activity:

Compound Name Substituents MIC (µM) Reference
5-Chloro-2-hydroxy-N-(4-(N-phenylsulfamoyl)phenyl)benzamide (50) Chloro, hydroxy, phenylsulfamoyl Not reported

Key Findings :

  • Compound 50’s chloro and hydroxy groups enhance membrane permeability and target binding in Mycobacterium tuberculosis .
  • The absence of a hydroxy group in this compound likely limits its antitubercular utility .

Key Findings :

  • Ultrasound methods improve yields (85–90%) and reduce synthesis time by 80% for structurally similar benzamides .

Biologische Aktivität

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is a synthetic compound with notable biological activity, particularly as an inhibitor of carbonic anhydrase II (CA II), an enzyme involved in various physiological processes such as respiration and acid-base balance. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzamide framework with specific substituents: a benzyl group, a butyl group, and a phenylsulfamoyl moiety. Its molecular formula contributes to its unique chemical properties and biological interactions.

Property Details
Molecular Formula C₁₈H₁₉N₃O₃S
Molecular Weight 345.42 g/mol
Structural Features Benzamide with benzyl, butyl, and sulfamoyl groups

Inhibition of Carbonic Anhydrase II

This compound has been shown to exhibit significant inhibitory activity against carbonic anhydrase II. This inhibition is relevant for various therapeutic applications, including:

  • Glaucoma Treatment : By reducing intraocular pressure through modulation of aqueous humor production.
  • Edema Management : Addressing fluid retention in conditions such as congestive heart failure.

Studies indicate that the compound binds specifically to CA II, demonstrating binding affinities that suggest its potential for therapeutic development. The structure-activity relationship (SAR) analyses reveal that modifications to the sulfonamide group can significantly impact binding efficacy, which is crucial for optimizing therapeutic outcomes .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzamide Backbone : Starting from chlorosulfonylbenzoic acid.
  • Introduction of Substituents : Using carbodiimide coupling to attach various biologically relevant substituents such as butyl and benzyl groups.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

Case Studies

Several studies have evaluated the compound's biological effects:

  • Study on CA II Inhibition : A comparative assessment of this compound and other sulfonamide derivatives revealed that this compound exhibited a strong inhibitory effect on CA II with an IC₅₀ value in the low micromolar range .
  • Therapeutic Applications in Animal Models : In vivo studies demonstrated its efficacy in reducing intraocular pressure in animal models of glaucoma, supporting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Research into SAR has shown that variations in the substituents on the benzamide framework can lead to significant differences in biological activity:

Compound Name Structural Features IC₅₀ (µM) Notes
This compoundBenzyl, Butyl, PhenylsulfamoylLow micromolarStrong CA II inhibitor
N-Benzyl-N-methyl-4-(N-phenylsulfamoyl)benzamideMethyl instead of butylModerateDifferent binding profile
4-(Phenylsulfamoyl)benzoic acidLacks alkyl substituentsHighMore straightforward synthesis

These variations highlight the importance of specific functional groups in determining the compound's biological properties and interactions with target enzymes.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Sulfonamide Formation : React N-phenylsulfonamide with 4-chlorobenzoyl chloride under basic conditions (e.g., DIPEA) to introduce the sulfamoylbenzamide core .

Alkylation : Introduce the N-benzyl and N-butyl groups using alkyl halides (e.g., benzyl bromide, butyl bromide) in a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate .

Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or methanol to isolate the pure product .
Key Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.2 ppm), FT-IR (sulfonamide S=O stretch at ~1350 cm1^{-1}), and mass spectrometry (HRMS for exact mass validation) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign proton environments using 1H^1 \text{H} and 13C^13 \text{C} NMR, focusing on the sulfamoyl group’s deshielding effects and benzamide carbonyl resonance (~168 ppm in 13C^13 \text{C}) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol. Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • Elemental Analysis : Verify purity (>95%) by matching experimental C/H/N/S percentages to theoretical values .

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer:

  • Solvent Systems : Use DMSO for initial stock solutions (≤10% v/v in aqueous buffers).
  • Surfactants : Add Tween-20 or Pluronic F-68 (0.01–0.1% w/v) to improve dispersion .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via post-synthetic modification while retaining bioactivity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., melting points, NMR shifts) from different studies be resolved?

Methodological Answer:

  • Reproducibility Checks : Replicate synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability .
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish benzyl protons from butyl chains via 1H-13C^1 \text{H-}^13 \text{C} correlations .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to validate melting points and detect polymorphic forms .

Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps and identify nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Focus on hydrogen bonding between the sulfamoyl group and active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers or protein complexes .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

Methodological Answer:

  • Substituent Variation : Replace the benzyl group with electron-withdrawing groups (e.g., CF3_3) to modulate lipophilicity. For example, analogs with 4-CF3_3 substitutions show improved metabolic stability .
  • Bioisosteric Replacement : Swap the sulfamoyl group with a phosphonate or tetrazole moiety to retain hydrogen-bonding capacity while altering pharmacokinetics .
  • High-Throughput Screening : Test analogs against target panels (e.g., kinase inhibitors) to identify lead compounds. Use IC50_{50} values and selectivity indices for prioritization .

Q. What experimental designs are critical for scaling up synthesis without compromising yield?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., alkylation) to improve heat dissipation and reduce side reactions .
  • Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C for deprotection steps) to enhance turnover frequency .
  • Process Analytics : Use inline FT-IR or HPLC monitoring to track reaction progress and adjust parameters in real time .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Twinned Data Refinement : For poorly diffracting crystals, apply twin law corrections in SHELXL (e.g., using HKLF5 format) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs and stability .
  • Comparative Studies : Overlay crystal structures of analogs to identify conserved conformational features critical for bioactivity .

Eigenschaften

IUPAC Name

N-benzyl-N-butyl-4-(phenylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-2-3-18-26(19-20-10-6-4-7-11-20)24(27)21-14-16-23(17-15-21)30(28,29)25-22-12-8-5-9-13-22/h4-17,25H,2-3,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCIWNGCMAKKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.